molecular formula C12H16N2 B086715 N-(2-Cyanoethyl)-N-ethyl-m-toluidine CAS No. 148-69-6

N-(2-Cyanoethyl)-N-ethyl-m-toluidine

Cat. No. B086715
CAS RN: 148-69-6
M. Wt: 188.27 g/mol
InChI Key: NPCCPMHHNIOSHL-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-ethyl-m-toluidine is a compound that likely exhibits interesting properties due to the presence of cyanoethyl and ethyl groups attached to a toluidine backbone. While specific studies on this compound are scarce, insights can be drawn from related chemical research, focusing on the synthesis, properties, and reactions of structurally similar compounds.

Synthesis Analysis

The synthesis of cyanoethyl-containing compounds can be modified for various applications, including adhesive properties. For instance, the use of toluene as a reaction solvent has been found advantageous in the synthesis of 2-cyanoacrylate monomers, yielding higher monomer yields with narrower molecular weight distribution (Tseng, Hyon, & Ikada, 1990). Such methodologies could be adapted for the synthesis of N-(2-Cyanoethyl)-N-ethyl-m-toluidine, emphasizing the importance of solvent choice and molecular weight control.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, such as N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide), reveals significant insights into their spatial configuration. These structures exhibit specific dihedral angles and molecular conformations that could influence the reactivity and properties of N-(2-Cyanoethyl)-N-ethyl-m-toluidine (Lin, Zhang, Xu, Ke, & Guo, 2001).

Chemical Reactions and Properties

Cyanoethyl compounds participate in various chemical reactions, including photoreduction and cycloaddition, due to their unique electronic and structural features. For example, the photoreduction of [60]fullerene by triethylamine in the presence of a cyanoethyl compound results in cycloadduct formation, demonstrating the reactivity of cyanoethyl groups under specific conditions (Lawson, Kitaygorodskiy, Ma, Bunker, & Ya‐Ping Sun, 1995).

Physical Properties Analysis

The physical properties of cyanoacrylate polymers, such as thermal degradation and glass transition temperatures, provide insights into the stability and behavior of cyanoethylated compounds. Poly(ethyl cyanoacrylate), for example, undergoes thermal degradation predominantly through an unzipping depolymerization process, which could be relevant for understanding the stability of N-(2-Cyanoethyl)-N-ethyl-m-toluidine in various conditions (Han, Kim, & Liu, 2008).

Chemical Properties Analysis

The introduction of the cyanoethyl group as a protecting or modifying agent in organic synthesis can significantly affect the yield, selectivity, and properties of the resulting compounds. This is exemplified in the synthesis and characterization of double-cyanoethyl azo compounds, where the electron-withdrawing effect of substituents influences the yield and properties of azo compounds (Zhiyong, Ying, Yunchu, Li, & Wei, 2011). These findings can shed light on the chemical behavior of N-(2-Cyanoethyl)-N-ethyl-m-toluidine.

Scientific Research Applications

  • Polymer Synthesis and Degradation : Poly(ethyl cyanoacrylate) was synthesized using a compound similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine. This polymer demonstrated interesting degradation behaviors and insights into its thermal stability and degradability in various conditions, suggesting applications in areas requiring controlled degradation of polymers (Han, Kim, & Liu, 2008).

  • Organic Synthesis and Characterization : The synthesis of bis-cyanoethyl azo compounds involving a compound structurally similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine has been explored. These compounds have potential applications in dye and pigment industries due to their high yield and purity (Zhiyong et al., 2011).

  • Electrochemical Applications : Research on the anodic oxidation of compounds structurally related to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, such as N,N-dimethyl-p-toluidine, suggests potential applications in electrochemistry and conducting polymers. These compounds exhibit specific behaviors during electrochemical processes (Rasche & Heinze, 2008).

  • Semiconductor and Optoelectronic Applications : Research involving the use of p-toluidine, a compound structurally similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, in the synthesis of organic semiconductor thin films indicates potential applications in optoelectronics. The study explores the optical and structural properties of these materials (Al‐Hossainy & Zoromba, 2018).

  • Catalytic Systems in Organic Reactions : Studies on the oxidation of alkylbenzenes using catalytic systems involving compounds similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine highlight potential applications in organic synthesis and industrial chemistry. These catalysts facilitate efficient oxidation reactions under mild conditions (Ishii et al., 1996).

Safety And Hazards

For “N-(2-CYANOETHYL)GLYCINE”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(N-ethyl-3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCCPMHHNIOSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051735
Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-N-ethyl-m-toluidine

CAS RN

148-69-6
Record name 3-[Ethyl(3-methylphenyl)amino]propanenitrile
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Record name 148-69-6
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Record name Propanenitrile, 3-[ethyl(3-methylphenyl)amino]-
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
Source EPA DSSTox
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Record name 3-(N-ethyl-m-toluidino)propiononitrile
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Record name 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JQ WALKER, JR MINO T JACKSON - academic.oup.com
The April 1975 issue of the journal includes an article by RJ Passarelli and ES Jacobs entitled “High Pressure Liquid Chromatography: Analysis of Dyes and Intermediates.” The …
Number of citations: 0 academic.oup.com
G Hallas, AD Towns - Dyes and pigments, 1997 - Elsevier
A series of thienylazo dyes has been prepared from nitro-substituted 2- and 3-aminothiophenes; colorants from the former were reddish-blue to green, whereas those from the latter …
Number of citations: 63 www.sciencedirect.com
C Cooper, R Purchase - Organic Chemist's Desk Reference, 2017 - api.taylorfrancis.com
13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic Chemistry Page 1 197 13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic …
Number of citations: 0 api.taylorfrancis.com
G Hallas, AD Towns - Dyes and Pigments, 1996 - Elsevier
… observed for the dyes 5 prepared from N-2-cyanoethyl-N-ethyl-m-toluidine … 2-methoxyaniline was used without further purification, while N-2-cyanoethyl-N-ethyl-m-toluidine was double- …
Number of citations: 35 www.sciencedirect.com
MA Metwally, ME Khalifa, GA El-Hiti - Journal of Sulfur Chemistry, 2010 - Taylor & Francis
The chemistry of aminobenzo[b]thiophenes has gained increased interest in both synthetic organic chemistry and biological fields and has considerable value. Some of the reactions …
Number of citations: 10 www.tandfonline.com
G Hallas, AD Towns - Dyes and pigments, 1997 - Elsevier
A series of monoazo dyes has been synthesised from 2- and 3-amino-benzo[b]thiophene diazo components. The spectroscopic properties of the dyes were compared with literature …
Number of citations: 33 www.sciencedirect.com

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